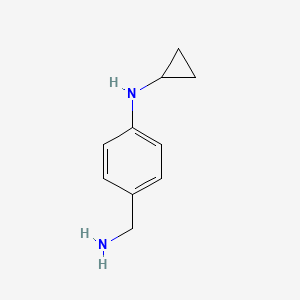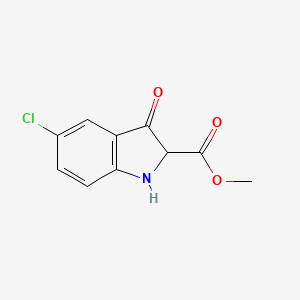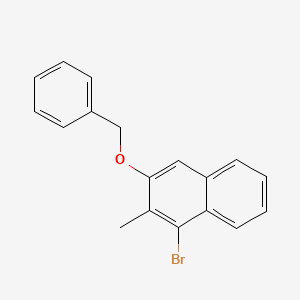
3-(Benzyloxy)-1-bromo-2-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene ring system substituted with a benzyloxy group at the 3-position, a bromine atom at the 1-position, and a methyl group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene typically involves multiple steps:
Bromination: The starting material, 2-methylnaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 1-position.
Benzyloxy Substitution: The brominated intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-1-bromo-2-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of 3-(benzyloxy)-2-methylnaphthalene.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-1-bromo-2-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the benzyloxy group undergoes electron transfer processes leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-2-methylnaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylnaphthalene: Lacks the benzyloxy group, reducing its potential for further functionalization.
3-Benzyloxy-1-naphthol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity patterns.
Uniqueness
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is unique due to the presence of both a benzyloxy group and a bromine atom, which allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C18H15BrO |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
1-bromo-2-methyl-3-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15BrO/c1-13-17(20-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18(13)19/h2-11H,12H2,1H3 |
InChI-Schlüssel |
IBZMXIIJSPGJCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


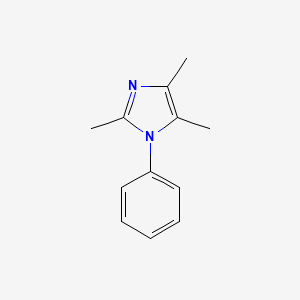

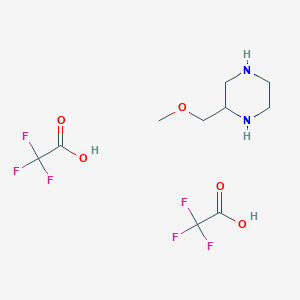
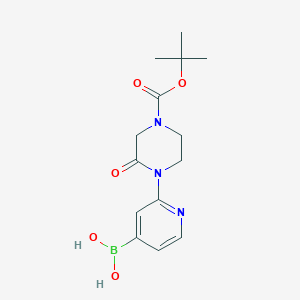
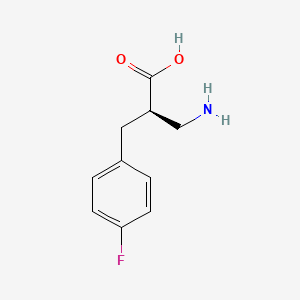
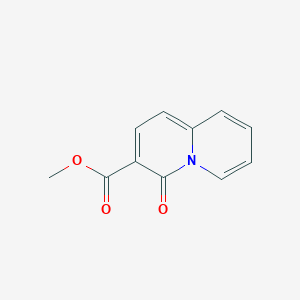
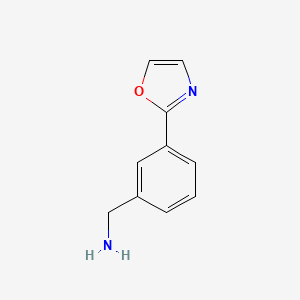
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

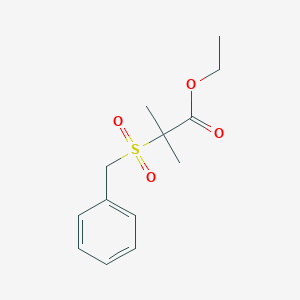
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)

